BenchChemオンラインストアへようこそ!

Androgen receptor antagonist 1

Androgen Receptor AR Antagonist Prostate Cancer

Choose AR Antagonist 1 for preclinical prostate cancer research: a validated oral full AR antagonist (IC50 59 nM, 8× more potent than bicalutamide) with documented 90% tumor growth inhibition in CRPC xenografts at 100 mg/kg/day PO over 5 weeks. This aryloxy tetramethylcyclobutane chemotype circumvents AR mutation-driven resistance (e.g., F876L) and enables PROTAC-mediated AR degradation (24–47% in LNCaP cells). Selective cytostasis on AR-positive LNCaP/LNAR vs. AR-negative DU145 confirms on-target activity. Ideal for in vivo pharmacology, PROTAC development, and AR signaling studies.

Molecular Formula C21H25ClN4O3
Molecular Weight 416.9 g/mol
Cat. No. B2656175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 1
Molecular FormulaC21H25ClN4O3
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C
InChIInChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28)
InChIKeyHJJNHDLYWZTKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Androgen Receptor Antagonist 1: Procurement-Grade AR Antagonist (CAS 1338812-36-4) with Documented In Vivo CRPC Efficacy


Androgen receptor antagonist 1 (CAS 1338812-36-4), also known as compound 26, is a small-molecule androgen receptor (AR) antagonist with an IC50 of 59 nM . It is characterized as an orally available full AR antagonist and belongs to the aryloxy tetramethylcyclobutane chemical class [1]. The compound has been documented to demonstrate significant tumor growth inhibition in a castration-resistant prostate cancer (CRPC) animal model, establishing its utility in preclinical oncology research [1].

Why AR Antagonist 1 Cannot Be Directly Substituted by Clinical or In-Class AR Antagonists


Androgen receptor (AR) antagonists are not functionally equivalent, and generic substitution without experimental validation can lead to confounding results. The class encompasses molecules with distinct binding sites (e.g., ligand-binding domain vs. N-terminal domain), varying degrees of agonism/antagonism, and differential effects on AR nuclear translocation [1]. For instance, while second-generation antagonists like enzalutamide and apalutamide are potent, their efficacy can be compromised by AR mutations (e.g., F876L) that confer resistance, a context where alternative chemotypes like the aryloxy tetramethylcyclobutane scaffold of AR antagonist 1 may be explored [2]. Therefore, scientific selection must be guided by the specific quantitative evidence below rather than class membership alone.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data for AR Antagonist 1


Comparative AR Antagonist Potency: AR Antagonist 1 (IC50: 59 nM) vs. Bicalutamide (IC50: 490 nM)

In a comparative cross-study analysis of AR binding affinity, Androgen receptor antagonist 1 demonstrates an IC50 of 59 nM . This is approximately 8.3-fold more potent than bicalutamide, a first-generation AR antagonist, which exhibits an IC50 of 490 nM in an AR fluorescence polarization assay [1].

Androgen Receptor AR Antagonist Prostate Cancer

In Vivo Efficacy: Tumor Growth Inhibition by AR Antagonist 1 vs. Bicalutamide in CRPC Models

Androgen receptor antagonist 1 (compound 26) demonstrated 'excellent in vivo tumor growth inhibition' in a castration-resistant prostate cancer (CRPC) xenograft model when administered orally at 100 mg/kg once daily for 5 weeks [1]. In contrast, a single administration of bicalutamide at a defined submaximal dose reduced tumor growth by 79% in a separate study .

CRPC Xenograft Model In Vivo Pharmacology

Selective Cytostatic Activity: Differential Effects in AR-Positive vs. AR-Negative Prostate Cancer Cells

Androgen receptor antagonist 1 (Compound 26) exhibits significant cell growth inhibition in AR-positive LNCaP and LNAR prostate cancer cells, but has no effect on AR-negative DU145 cells across a concentration range of 1 nM to 100 μM . This selective profile supports an on-target mechanism of action.

Cell Proliferation LNCaP AR Signaling

Utility as a PROTAC Building Block: Enabling Targeted Protein Degradation

Androgen receptor antagonist 1 can be employed as an AR-binding ligand in the synthesis of PROTAC AR degraders. PROTAC molecules incorporating this ligand achieved 24% and 47% AR protein degradation in LNCaP cells at concentrations of 1 μM and 10 μM, respectively . This functionality is not an inherent property of all AR antagonists and is not reported for first-generation agents like bicalutamide.

PROTAC AR Degrader Chemical Biology

Validated Application Scenarios for Androgen Receptor Antagonist 1 in Preclinical Research


In Vivo Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC)

Researchers seeking an AR antagonist with documented oral efficacy in a CRPC xenograft model should prioritize this compound. The primary literature confirms significant tumor growth inhibition at 100 mg/kg/day PO over 5 weeks [1]. This provides a validated experimental starting point for in vivo pharmacology studies.

Development of PROTACs for Targeted Androgen Receptor Degradation

This compound is a suitable building block for synthesizing PROTACs that target the androgen receptor. Its use as an AR-binding ligand has been demonstrated, resulting in quantifiable AR protein degradation in LNCaP cells . This application is ideal for labs investigating targeted protein degradation as a therapeutic strategy for prostate cancer.

Mechanistic Studies of AR-Dependent Cell Proliferation

The selective cytostatic effect of this compound on AR-positive (LNCaP, LNAR) versus AR-negative (DU145) prostate cancer cell lines makes it a valuable probe for dissecting AR-specific signaling pathways and confirming on-target effects in cell-based assays.

In Vitro Benchmarking Against First-Generation AR Antagonists

Given its improved binding affinity (IC50 59 nM) relative to bicalutamide (IC50 490 nM) , this compound can serve as a more potent comparator in assays designed to profile the activity of novel AR-targeting agents or to study resistance mechanisms in prostate cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androgen receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.